molecular formula C9H7F2NO B15201411 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole CAS No. 91437-10-4

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole

Cat. No.: B15201411
CAS No.: 91437-10-4
M. Wt: 183.15 g/mol
InChI Key: VIKAKWARTNDSIA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-1,3-benzoxazole (CAS 91437-10-4) is a specialized benzoxazole derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a benzoxazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities, fused with a difluoromethyl substituent at the 2-position and a methyl group at the 5-position . The molecular formula is C9H7F2NO, and it has a molecular weight of 183.15 g/mol . The incorporation of the difluoromethyl (CHF2) group is a strategic modification in heterocyclic chemistry, as this moiety is a highly lipophilic and weak hydrogen-bond donor that can dramatically improve the metabolic stability, bioavailability, and affinity for target proteins of lead compounds . Benzoxazole derivatives, as a structural class, have demonstrated considerable potential in various research areas. They are recognized as key pharmacophores in the development of antimicrobial and antifungal agents . Furthermore, the benzoxazole scaffold is a versatile building block found in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties, making it a highly valuable template for bio-oriented synthesis . This specific compound is presented for use in exploratory scientific investigations, including but not limited to, the synthesis of novel active molecules, structure-activity relationship (SAR) studies, and as a key intermediate for the preparation of more complex chemical entities for biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

CAS No.

91437-10-4

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3

InChI Key

VIKAKWARTNDSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Triphenylphosphine-Mediated Coupling

The most widely reported method for synthesizing 2-(difluoromethyl)-5-methyl-1,3-benzoxazole involves a one-pot reaction under nitrogen protection, utilizing triphenylphosphine ($$\text{P}(\text{C}6\text{H}5)3$$) and triethylamine ($$\text{Et}3\text{N}$$) as key reagents. The protocol proceeds as follows:

Reagents and Conditions

  • Substrates : 5-Methyl-2-hydroxyaniline ($$\text{C}7\text{H}9\text{NO}$$), difluoroacetic acid ($$\text{CF}_2\text{HCOOH}$$)
  • Solvent : Carbon tetrachloride ($$\text{CCl}_4$$)
  • Molar Ratios : Triphenylphosphine : triethylamine : difluoroacetic acid : 5-methyl-2-hydroxyaniline = 3 : 3 : 1 : 1–1.2
  • Temperature : Reflux (76–82°C) for 3–5 hours
  • Workup : Solvent evaporation, column chromatography (petroleum ether : ethyl acetate = 10:1)

Mechanistic Insights
The reaction initiates with the activation of difluoroacetic acid by triphenylphosphine, forming a reactive intermediate capable of displacing the hydroxyl group on 5-methyl-2-hydroxyaniline. Triethylamine acts as a base, neutralizing HCl generated during the substitution. The cyclization step proceeds intramolecularly, yielding the benzoxazole ring.

Yield and Scalability
This method achieves yields of 81–99%, with scalability demonstrated at the kilogram scale. The use of $$\text{CCl}_4$$, however, raises environmental concerns due to its ozone-depleting potential.

Alternative Solvent Systems

Recent adaptations replace $$\text{CCl}4$$ with dichloromethane ($$\text{CH}2\text{Cl}_2$$) or toluene, albeit with a 5–10% reduction in yield. The trade-off between solvent safety and efficiency remains an active area of investigation.

Radical Cascade Cyclization Approach

Metal-Free Decarboxylative Coupling

A novel radical-based strategy was reported by, leveraging $$\alpha,\alpha$$-difluorophenylacetic acid ($$\text{CF}_2\text{HPhCOOH}$$) and 2-arylbenzoimidazoles. While optimized for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, the methodology is adaptable to benzoxazole synthesis.

Key Reaction Parameters

  • Oxidant : Ammonium persulfate ($$(\text{NH}4)2\text{S}2\text{O}8$$)
  • Solvent : Dimethyl sulfoxide ($$\text{DMSO}$$)
  • Temperature : 80°C under argon
  • Mechanism : Radical decarboxylation generates a $$\text{CF}_2$$-containing intermediate, which undergoes cyclization (Figure 1).

Reaction Scheme
$$
\text{CF}2\text{HPhCOOH} \xrightarrow{(\text{NH}4)2\text{S}2\text{O}8} \text{CF}2\text{H}^\bullet + \text{CO}2 \quad \text{(Step 1: Decarboxylation)}
$$
$$
\text{CF}
2\text{H}^\bullet + \text{Substrate} \rightarrow \text{Cyclized Product} \quad \text{(Step 2: Radical Cyclization)}
$$

Advantages

  • Metal-free : Eliminates transition-metal catalysts, reducing costs and toxicity.
  • Functional Group Tolerance : Compatible with electron-donating and withdrawing groups.

Limitations

  • Yield Range : 56–87%, lower than the nucleophilic method.
  • Scope : Primarily validated for benzimidazoles; benzoxazole adaptation requires further study.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Parameter Nucleophilic Substitution Radical Cyclization
Yield 81–99% 56–87%
Reaction Time 3–5 hours 6–12 hours
Catalyst None $$(\text{NH}4)2\text{S}2\text{O}8$$
Solvent $$\text{CCl}_4$$ $$\text{DMSO}$$
Scalability Kilogram-scale demonstrated Laboratory-scale only
Environmental Impact High (ozone-depleting solvent) Moderate

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole with structurally related benzoxazole derivatives, focusing on substituent effects, synthesis methods, and functional properties.

Compound Substituents Synthesis Method Key Properties Applications/Activity Reference
This compound 2-(CF₂H), 5-CH₃ Not explicitly reported (analogous to Ni-catalyzed C–H arylation or cyclization) Enhanced metabolic stability due to fluorine; predicted higher lipophilicity Potential use in pharmaceuticals (anticancer, antimicrobial) Hypothetical
2-Phenyl-5-methyl-1,3-benzoxazole (1c) 2-Ph, 5-CH₃ Ni-catalyzed C–H arylation with phenyl carbamate Melting point: ~83% yield; white solid; IR and NMR data confirmed Benchmark for electronic effects in catalytic systems
2-(4-Methoxyphenyl)-5-methyl-1,3-benzoxazole (1a) 2-(4-OCH₃Ph), 5-CH₃ Ni-catalyzed C–H arylation with methoxyphenyl carbamate 67% yield; white solid; Rf = 0.28 in 90% hexanes/EtOAc Study of electron-donating substituents on catalytic efficiency
2-(Furan-2-yl)-5-methyl-1,3-benzoxazole (3a) 2-(Furan-2-yl), 5-CH₃ Cyclization with TsOH in toluene via Dean–Stark apparatus 82% yield; mp 64°C (petroleum ether) Antimicrobial and antitumor screening
2-(3',3-Difluoro-4'-octyloxybiphenyl)-5-nitrobenzoxazole 2-(difluoro-biphenyl), 5-NO₂ Oxidative cyclization with DDQ in chloroform Liquid crystalline behavior; mesomorphic properties Material science (liquid crystal displays)
2-[1-(2,4-Difluorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]-5-methyl-1,3-benzoxazole 2-(triazole-difluorobenzyl), 5-CH₃ Click chemistry and cyclization Significant anticancer activity (IC₅₀ < 10 µM against multiple cell lines) Anticancer drug candidate

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., CF₂H, NO₂) increase electrophilicity, facilitating nucleophilic aromatic substitution or cyclization . Electron-donating groups (e.g., OCH₃) improve yields in Ni-catalyzed C–H arylation by stabilizing transition states .

Fluorine Impact: Difluoromethyl (CF₂H) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2-phenyl derivatives) . Fluorinated aryl groups (e.g., 2,4-difluorobenzyl in ) improve target binding affinity in anticancer agents.

Synthetic Efficiency: Ni-catalyzed methods (e.g., for 1a–1d) achieve moderate-to-high yields (67–83%) but require anhydrous conditions and expensive ligands .

Biological Activity: Anticancer activity correlates with fluorinated triazole-benzoxazole hybrids (e.g., compound in vs. non-fluorinated analogs). Liquid crystalline properties in nitro/difluoro-substituted benzoxazoles highlight applications beyond pharmaceuticals .

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